Tafluprost-d7 -

Tafluprost-d7

Catalog Number: EVT-15279467
CAS Number:
Molecular Formula: C25H34F2O5
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tafluprost-d7 is a deuterated analog of tafluprost, a potent prostaglandin analogue primarily used in the treatment of open-angle glaucoma and ocular hypertension. As a prodrug, tafluprost is converted into its active form, tafluprost acid, which functions as a selective agonist at the prostaglandin F receptor. This compound enhances the outflow of aqueous humor from the eye, effectively lowering intraocular pressure. Tafluprost-d7 is notable for being the first prostanoid released in a preservative-free formulation, which reduces potential side effects associated with preservatives commonly used in ophthalmic preparations .

Source

Tafluprost-d7 was developed by Santen Pharmaceutical and Asahi Glass Company in Japan. The compound is synthesized to provide a stable and effective treatment option for patients suffering from glaucoma .

Classification

Tafluprost-d7 belongs to the class of compounds known as prostaglandin analogues. It is specifically classified under prostaglandin F2α analogs due to its structural similarity and mechanism of action. The compound is also categorized as an antiglaucoma agent due to its therapeutic application in managing intraocular pressure .

Synthesis Analysis

Methods

The synthesis of tafluprost-d7 involves several key steps that ensure the incorporation of deuterium atoms into the molecular structure. The process typically begins with a Wittig condensation reaction involving a protected bicyclic lactone carbaldehyde and a dimethyl phosphonate ketone derivative.

Technical Details:

  1. Wittig Reaction: A phosphonium salt is reacted with a carbonyl compound to form an alkene.
  2. Fluorination: This step introduces fluorine atoms into the structure using morpholino-sulfur trifluoride.
  3. Hydrolysis: The benzoate ester protecting group is hydrolyzed to liberate hydroxyl groups.
  4. Reduction: Aluminum hydride is used to reduce lactones to lactols.
  5. Final Esterification: The free acid is esterified with 2-iodopropane in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield tafluprost-d7 .
Molecular Structure Analysis

Structure

The molecular formula for tafluprost-d7 is C25H34D7F2O5C_{25}H_{34}D_{7}F_{2}O_{5}, where deuterium replaces specific hydrogen atoms in the original tafluprost structure. This modification not only alters its isotopic composition but can also influence its pharmacokinetic properties.

Data:

  • Molecular Weight: Approximately 459.55 g/mol.
  • Structural Characteristics: Tafluprost-d7 retains the core structure of tafluprost, with modifications that include deuterium labeling at specific positions on the carbon skeleton .
Chemical Reactions Analysis

Reactions

Tafluprost-d7 undergoes similar metabolic reactions as its non-deuterated counterpart. Upon administration, it is hydrolyzed to tafluprost acid, which then participates in various biochemical pathways.

Technical Details:

  1. Activation: Hydrolysis converts tafluprost-d7 into its active form.
  2. Metabolism: The active metabolite undergoes beta-oxidation and phase II conjugation, leading to various metabolites that are eventually eliminated from the body.
  3. Receptor Interaction: Tafluprost acid binds selectively to prostaglandin F receptors, facilitating increased aqueous humor outflow and lowering intraocular pressure .
Mechanism of Action

The mechanism of action for tafluprost-d7 involves its conversion into tafluprost acid, which acts as an agonist at the prostaglandin F receptor. This interaction stimulates cellular pathways that enhance the outflow of aqueous humor from the anterior chamber of the eye.

Process:

  1. Prodrug Activation: Tafluprost-d7 is hydrolyzed in ocular tissues to release tafluprost acid.
  2. Receptor Agonism: Tafluprost acid binds to prostaglandin F receptors on trabecular meshwork cells, leading to relaxation and increased outflow facility.
  3. Pressure Reduction: This process effectively reduces intraocular pressure over sustained periods, typically lasting 24 hours after administration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless to slightly yellow oil.
  • Boiling Point: Approximately 552.9 °C (predicted).
  • Density: 1.186 g/cm³.

Chemical Properties

  • Solubility: Highly soluble in solvents like chloroform, dimethyl sulfoxide, and ethanol; practically insoluble in n-heptane and water.
  • pKa Value: Approximately 14.48 (predicted), indicating weak acidity typical for ester compounds .
Applications

Tafluprost-d7 has significant applications in scientific research and clinical settings:

  • Ophthalmology: Primarily used for managing open-angle glaucoma and ocular hypertension due to its efficacy in lowering intraocular pressure without preservatives.
  • Research Tool: The deuterated form allows for more precise pharmacokinetic studies and metabolic pathway investigations due to its distinct isotopic signature .

Properties

Product Name

Tafluprost-d7

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C25H34F2O5

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D

InChI Key

WSNODXPBBALQOF-WCNHDNETSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.